molecular formula C17H23BrN2O3 B1527115 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene CAS No. 1007210-75-4

4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene

Cat. No. B1527115
CAS RN: 1007210-75-4
M. Wt: 383.3 g/mol
InChI Key: BPLGDBGOQBEGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound contains a benzene ring, which is planar and aromatic. Attached to this is a piperazine ring, which is a saturated 6-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The bromine atom on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. The Boc-protected piperazine could potentially be deprotected under acidic conditions .

Scientific Research Applications

Synthesis of Piperazine Derivatives

4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene: is a valuable intermediate in the synthesis of piperazine derivatives, which are prominent in drug discovery. Piperazine structures are found in many pharmaceuticals due to their versatility and ability to improve pharmacokinetic profiles . The compound can be used to introduce piperazine functionalities into more complex molecules, potentially leading to new therapeutic agents.

Boronic Acid Ester Synthesis

This compound is also used in the preparation of phenylboronic acid pinacol esters . These esters are crucial in Suzuki coupling reactions, a widely-used method for creating carbon-carbon bonds in organic synthesis . This application is particularly relevant in the development of new organic molecules, including pharmaceuticals and polymers.

Medicinal Chemistry

In medicinal chemistry, 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene serves as a building block for the design of compounds with potential anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Its role in the synthesis of piperazine-containing drugs is significant due to the structural diversity it offers.

C–H Functionalization

The compound is instrumental in research focused on C–H functionalization of piperazines. This method is a part of a broader strategy to modify the carbon atoms of the piperazine ring, which is a key component in several blockbuster drugs . Advancements in this area could lead to more efficient syntheses of piperazine-based drugs.

Photoredox Catalysis

4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene: may be used in photoredox catalysis processes to create functionalized piperazines. This modern synthetic technique uses light to activate a photocatalyst, which can then facilitate a variety of chemical transformations . The compound’s role in such reactions could be pivotal in developing new drugs with enhanced properties.

Material Science

Lastly, the compound finds application in material science, where it can be used to synthesize organic electronic materials. Its boronic acid ester derivatives are particularly useful in creating organic light-emitting diodes (OLEDs) and other electronic devices .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical intermediate, future work might involve testing its biological activity, optimizing its synthesis, or modifying its structure to improve its properties .

properties

IUPAC Name

tert-butyl 4-[2-(4-bromophenyl)acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)15(21)12-13-4-6-14(18)7-5-13/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLGDBGOQBEGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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